molecular formula C12H14BrFN2O B13540459 5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one

5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one

Katalognummer: B13540459
Molekulargewicht: 301.15 g/mol
InChI-Schlüssel: NZLYJVDDLLMTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one is a synthetic organic compound with the molecular formula C12H14BrFN2O This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-bromo-4-fluorobenzyl group and an amino methyl group

Vorbereitungsmethoden

The synthesis of 5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-bromo-4-fluorobenzylamine with a suitable pyrrolidin-2-one derivative under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Analyse Chemischer Reaktionen

5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-(((2-Bromo-4-fluorobenzyl)amino)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C12H14BrFN2O

Molekulargewicht

301.15 g/mol

IUPAC-Name

5-[[(2-bromo-4-fluorophenyl)methylamino]methyl]pyrrolidin-2-one

InChI

InChI=1S/C12H14BrFN2O/c13-11-5-9(14)2-1-8(11)6-15-7-10-3-4-12(17)16-10/h1-2,5,10,15H,3-4,6-7H2,(H,16,17)

InChI-Schlüssel

NZLYJVDDLLMTDL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC1CNCC2=C(C=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.